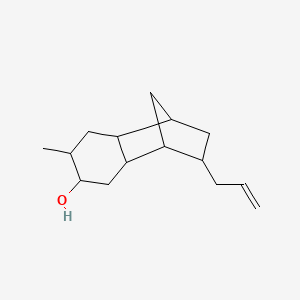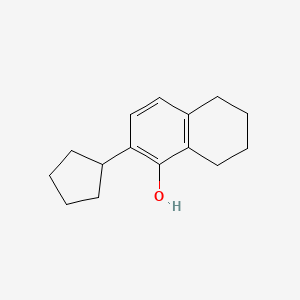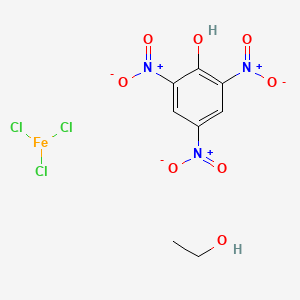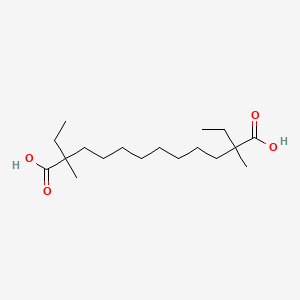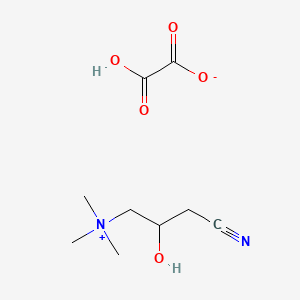
9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9H-Purin-6-amine, 9-((3,5-dichlorophényl)méthyl)-N,N-diméthyl- est un composé synthétique appartenant à la classe des molécules de purine. Il est caractérisé par la présence d'un système cyclique de purine substitué par un groupe 3,5-dichlorophénylméthyle et un groupe N,N-diméthylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 9H-Purin-6-amine, 9-((3,5-dichlorophényl)méthyl)-N,N-diméthyl- implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 6-chloropurine et le chlorure de 3,5-dichlorobenzyl.
Substitution nucléophile : La 6-chloropurine subit une substitution nucléophile avec le chlorure de 3,5-dichlorobenzyl en présence d'une base telle que le carbonate de potassium (K2CO3) pour former l'intermédiaire 9-(3,5-dichlorobenzyl)-6-chloropurine.
Diméthylation : L'intermédiaire est ensuite soumis à une diméthylation à l'aide de la diméthylamine en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C) pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation des processus pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amine, pour former les oxydes ou hydroxylamines correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle aromatique chloré, conduisant à la formation de produits partiellement ou totalement déchlorés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions chlorées sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) sont couramment utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour les réactions de substitution.
Produits principaux
Oxydation : Formation de N-oxydes ou d'hydroxylamines.
Réduction : Formation de dérivés déchlorés.
Substitution : Formation de dérivés de purine substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination pour le développement de nouveaux catalyseurs.
Science des matériaux : Il peut être incorporé dans des matrices polymères pour améliorer leurs propriétés thermiques et mécaniques.
Biologie
Inhibition enzymatique : Le composé a un potentiel d'inhibiteur d'enzymes spécifiques impliquées dans les voies métaboliques.
Sondes moléculaires : Il peut être utilisé comme sonde moléculaire pour étudier les processus biologiques au niveau cellulaire.
Médecine
Développement de médicaments : Le composé présente un intérêt dans le développement de nouveaux agents thérapeutiques pour des maladies telles que le cancer et les maladies infectieuses.
Outils de diagnostic : Il peut être utilisé dans le développement de tests de diagnostic pour détecter des biomolécules spécifiques.
Industrie
Fabrication chimique : Le composé peut être utilisé comme intermédiaire dans la synthèse d'autres produits chimiques précieux.
Mécanisme d'action
Le mécanisme d'action de la 9H-Purin-6-amine, 9-((3,5-dichlorophényl)méthyl)-N,N-diméthyl- implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité et affectant ainsi les voies métaboliques qu'elles régulent. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et influençant les réponses cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.
Molecular Probes: It can be used as a molecular probe for studying biological processes at the cellular level.
Medicine
Drug Development: The compound is of interest in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
8-[(3,5-dichlorophényl)sulfanyl]-9-[3-(méthylamino)propyl]-9H-purin-6-amine : Ce composé partage une structure de base de purine similaire, mais diffère par les substituants attachés au cycle de purine.
1-[2-chloro-6-[[(3-iodophényl)méthyl]amino]-9H-purin-9-yl]-1-désoxy-N-méthyl-bêta-D-ribofuranuronamide : Un autre composé apparenté avec des substituants différents sur le cycle de purine.
Unicité
L'unicité de la 9H-Purin-6-amine, 9-((3,5-dichlorophényl)méthyl)-N,N-diméthyl- réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 3,5-dichlorophénylméthyle augmente sa lipophilie et son potentiel de perméabilité membranaire, tandis que le groupe N,N-diméthylamine peut influencer son affinité de liaison aux cibles moléculaires.
Propriétés
Numéro CAS |
112089-15-3 |
|---|---|
Formule moléculaire |
C14H13Cl2N5 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
9-[(3,5-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-10(15)5-11(16)4-9/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
NWSABOIQKUEKOD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)


